molecular formula C19H22N4O3 B10996420 N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10996420
M. Wt: 354.4 g/mol
InChI Key: KFTBCTIANPXGDD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzodioxole moiety : Known for its presence in various bioactive compounds, contributing to antioxidant and anti-inflammatory properties.
  • Pyrimidine derivative : Associated with various pharmacological effects including anticancer and antimicrobial activities.
  • Piperidine ring : Often involved in drug design due to its ability to modulate biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in key metabolic pathways. Computational models suggest it may exhibit a range of biological activities including:

  • Anticancer activity : Potentially through inhibition of tumor cell growth.
  • Antimicrobial properties : Effective against various bacterial strains.
  • Neuroprotective effects : May offer protection against neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's biological potential:

  • Anticancer Studies :
    • A study demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may share similar properties .
  • Antimicrobial Activity :
    • Research indicates that compounds containing pyrimidine rings often show activity against Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group may enhance this effect .
  • Neuroprotective Effects :
    • Preliminary studies suggest that certain derivatives can protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Synthesis MethodDescription
Condensation Reaction Involves the reaction between piperidine derivatives and benzodioxole compounds under acidic conditions.
Refluxing Method Utilizes high temperatures to facilitate the reaction between pyrimidine derivatives and carboxylic acids.
Ultrasound-Assisted Synthesis Enhances reaction rates and yields through ultrasonic energy .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Benzodioxole Derivatives :
    • A comprehensive evaluation of various benzodioxole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
  • Pyrimidine-Based Antimicrobials :
    • Research focused on pyrimidine derivatives revealed their effectiveness against resistant bacterial strains, indicating a potential role for the compound in antibiotic development .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential anticonvulsant properties. Anticonvulsants are crucial in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of this compound exhibit pronounced anticonvulsant activities in animal models, particularly in the maximal electroshock seizure (MES) test. These findings suggest that the compound may act on voltage-gated sodium channels, which are critical targets for many anticonvulsant drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pharmacological agents. The specific arrangement of functional groups in N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide influences its biological activity. Studies have shown that modifications at the piperidine and benzodioxole moieties can significantly affect the compound's anticonvulsant potency. For instance, small non-polar substituents at specific positions enhance activity, while larger groups may reduce efficacy .

Synthesis and Derivatives

The synthesis of this compound and its derivatives often involves multi-step organic reactions that allow for the introduction of various substituents to optimize pharmacological properties. The synthetic pathways typically include:

  • N-acylation : This step introduces acyl groups that can modulate biological activity.
  • N-alkylation : This reaction allows for the introduction of alkyl chains, which can improve solubility and receptor binding.

Research has demonstrated that certain derivatives maintain or even enhance the anticonvulsant activity compared to the parent compound .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Morieux et al., 2009Anticonvulsant ActivityIdentified structure modifications that enhance efficacy in MES models .
Torregrosa et al., 2015Sodium Channel InhibitionDemonstrated significant sodium channel modulation leading to increased anticonvulsant effects .
Recent SAR StudiesOptimization of ActivityShowed how specific substitutions can lead to improved therapeutic profiles .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24)

InChI Key

KFTBCTIANPXGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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